

# Spectroscopic Profile of 8-Nitroquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 8-Nitroquinoline

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **8-Nitroquinoline**, a significant heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

## Core Spectroscopic Data of 8-Nitroquinoline

The following sections summarize the essential spectroscopic data for **8-Nitroquinoline**, providing a fundamental analytical fingerprint for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **8-Nitroquinoline** provide detailed information about its proton and carbon framework.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **8-Nitroquinoline** exhibits distinct signals corresponding to the protons on the quinoline ring system. The electron-withdrawing nature of the nitro group influences the chemical shifts of the aromatic protons.

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-2	8.90	dd
H-3	7.55	dd
H-4	8.20	dd
H-5	7.85	d
H-6	7.65	t
H-7	8.15	d

Disclaimer: The provided NMR data is a representative example and may vary slightly based on the solvent and experimental conditions.

#### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon skeleton of **8-Nitroquinoline**. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	151.2
C-3	122.5
C-4	136.8
C-5	128.4
C-6	130.1
C-7	124.9
C-8	148.3
C-8a	140.5
C-4a	129.7

Disclaimer: The provided NMR data is a representative example and may vary slightly based on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **8-Nitroquinoline** shows characteristic absorption bands for the nitro group and the aromatic quinoline core.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3100-3000	C-H stretch	Aromatic
~1600-1450	C=C and C=N stretch	Aromatic ring
~1530	N-O asymmetric stretch	Nitro (-NO <sub>2</sub> )
~1350	N-O symmetric stretch	Nitro (-NO <sub>2</sub> )
~830	C-N stretch	Nitro-aromatic
~750	C-H out-of-plane bend	Aromatic

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **8-Nitroquinoline** is characterized by a prominent molecular ion peak.[\[1\]](#)

m/z	Relative Intensity	Assignment
174	High	[M] <sup>+</sup> (Molecular Ion)
128	Moderate	[M-NO <sub>2</sub> ] <sup>+</sup>
116	Moderate	[M-NO <sub>2</sub> -C <sub>2</sub> H <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **8-Nitroquinoline**.

## NMR Spectroscopy Protocol

### 1. Sample Preparation:

- Weigh approximately 5-10 mg of **8-Nitroquinoline**.
- Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.
- Cap the NMR tube and ensure the sample is fully dissolved by gentle inversion.

### 2. $^1\text{H}$ NMR Spectrum Acquisition:

- Place the NMR tube in the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- A standard single-pulse experiment is typically used.
- Key parameters to set include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans may be necessary to obtain an adequate signal-to-noise ratio.[\[2\]](#)

### 3. $^{13}\text{C}$ NMR Spectrum Acquisition:

- A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.
- Due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  isotope, a larger number of scans and a longer acquisition time are generally required compared to  $^1\text{H}$  NMR.

- Set a long relaxation delay (d1) if quantitative data is needed to ensure full relaxation of all carbon nuclei.[3]

## FT-IR Spectroscopy Protocol (KBr Pellet Method)

### 1. Sample Preparation:

- Grind 1-2 mg of **8-Nitroquinoline** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5][6]
- Take precautions to minimize moisture absorption.[6]

### 2. Pellet Formation:

- Place the powdered mixture into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

### 3. Spectrum Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

## Mass Spectrometry Protocol (Electron Ionization)

### 1. Sample Introduction:

- Introduce a small amount of solid **8-Nitroquinoline** into the mass spectrometer, typically via a direct insertion probe.
- The sample is volatilized by heating in the ion source.

### 2. Ionization:

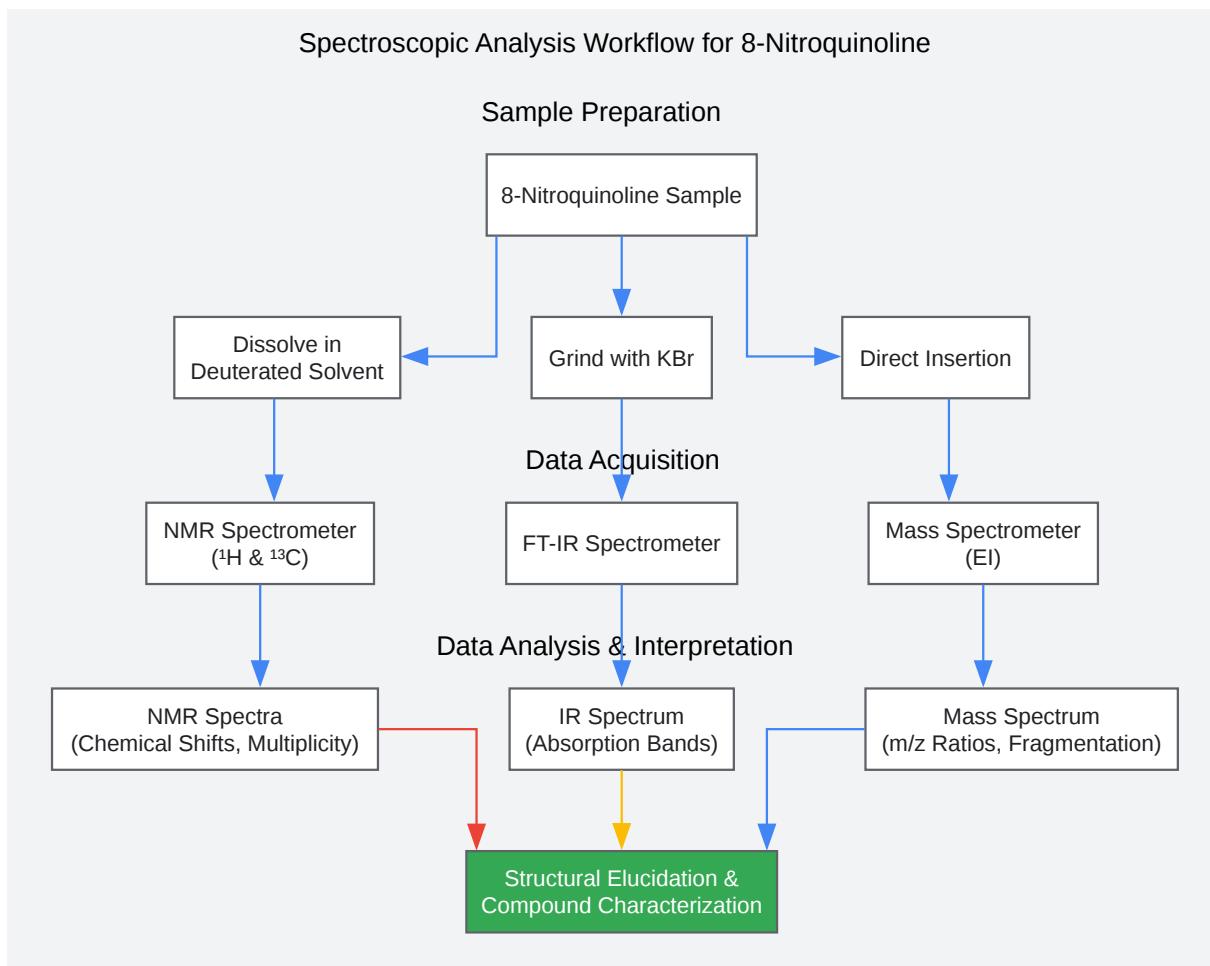
- The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

### 3. Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- The detector records the abundance of each ion, generating a mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **8-Nitroquinoline**.



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Caption: Workflow for the spectroscopic analysis of **8-Nitroquinoline**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 8-Nitroquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147351#spectroscopic-data-of-8-nitroquinoline-nmr-ir-ms]

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